molecular formula C8H9BrO B1266530 1-(3-Bromophenyl)ethanol CAS No. 52780-14-0

1-(3-Bromophenyl)ethanol

Cat. No.: B1266530
CAS No.: 52780-14-0
M. Wt: 201.06 g/mol
InChI Key: ULMJQMDYAOJNCC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethanol is an organic compound with the chemical formula C8H9BrO. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is significant in organic synthesis, serving as a chiral intermediate for the synthesis of asymmetric molecules, drugs, pesticides, and other compounds .

Preparation Methods

The synthesis of 1-(3-Bromophenyl)ethanol can be achieved through various methods. A common laboratory method involves the reaction of benzyl alcohol with bromine in the presence of an acidic catalyst. This reaction yields a mixture of products, which can be separated to obtain the desired chiral alcohol . Industrial production methods may involve more scalable processes, but specific details on these methods are less commonly documented.

Chemical Reactions Analysis

1-(3-Bromophenyl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3-bromobenzaldehyde or 3-bromobenzoic acid, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of this compound can yield 3-bromophenylethane.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

1-(3-Bromophenyl)ethanol has diverse applications in scientific research:

Comparison with Similar Compounds

1-(3-Bromophenyl)ethanol can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.

Properties

IUPAC Name

1-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJQMDYAOJNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312987
Record name 1-(3-Bromophenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52780-14-0
Record name 1-(3-Bromophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52780-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-alpha-methylbenzyl alcohol
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Record name 52780-14-0
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Record name 1-(3-Bromophenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.871
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Synthesis routes and methods

Procedure details

Commercially available 3-bromobenzaldehyde (5.0 g, 27 mmol) was dissolved in anhydrous dichloromethane (200 mL) under a dry nitrogen atmosphere and cooled in a dry ice/acetone bath to −78° C. Trimethyl aluminum 2M solution in toluene (16.2 mL, 32 mmol) was added dropwise. After 0.5 h the reaction mixture was allowed to warm to room temperature during which time the cloudiness of the reaction resolved to a clear yellow solution which then proceeded to a colorless solution. After stirring for 1 h at room temperature the reaction mixture was cooled in an ice bath and 1N HCl (100 mL) was added dropwise. The reaction mixture was transferred to a separatory funnel and the organic layer was isolated, dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The crude product was purified by silica gel flash column chromatography eluting with 1:1 Ethyl acetate/hexane to provide 5.4 g (99%) of A4.1a as a colorless oil. LCMS (M+H−OH)+=183, 185
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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